molecular formula C9H6BrN3 B13975593 2-Bromo-6-(3-pyridinyl)pyrazine

2-Bromo-6-(3-pyridinyl)pyrazine

Cat. No.: B13975593
M. Wt: 236.07 g/mol
InChI Key: RNSSAPYIICBPOH-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-pyridinyl)pyrazine is an organic compound with the molecular formula C9H6BrN3. It is a derivative of pyrazine, substituted with a bromine atom at the second position and a pyridinyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(3-pyridinyl)pyrazine typically involves the bromination of 6-(3-pyridinyl)pyrazine. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(3-pyridinyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are used in the presence of a base like potassium carbonate or sodium hydroxide.

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-pyridinyl)pyrazine depends on its specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile or another carbon group. The molecular targets and pathways involved vary based on the specific reaction and the reagents used .

Comparison with Similar Compounds

  • 2-Bromo-6-(4-pyridinyl)pyrazine
  • 2-Chloro-6-(3-pyridinyl)pyrazine
  • 2-Iodo-6-(3-pyridinyl)pyrazine

Comparison: 2-Bromo-6-(3-pyridinyl)pyrazine is unique due to the presence of both a bromine atom and a pyridinyl group, which confer specific reactivity and properties. Compared to its chloro and iodo analogs, the bromine derivative often exhibits different reactivity patterns in substitution and coupling reactions due to the varying bond strengths and steric effects .

Properties

Molecular Formula

C9H6BrN3

Molecular Weight

236.07 g/mol

IUPAC Name

2-bromo-6-pyridin-3-ylpyrazine

InChI

InChI=1S/C9H6BrN3/c10-9-6-12-5-8(13-9)7-2-1-3-11-4-7/h1-6H

InChI Key

RNSSAPYIICBPOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=N2)Br

Origin of Product

United States

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